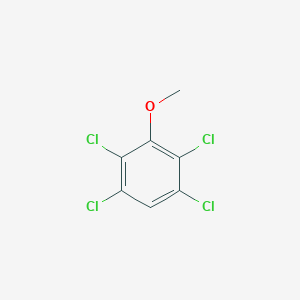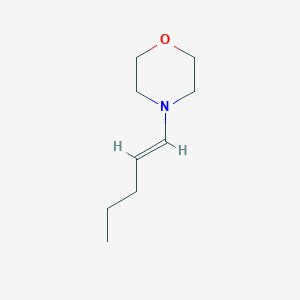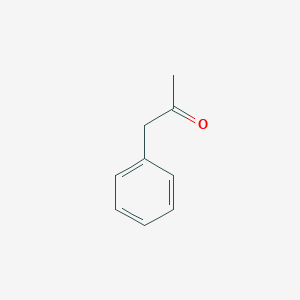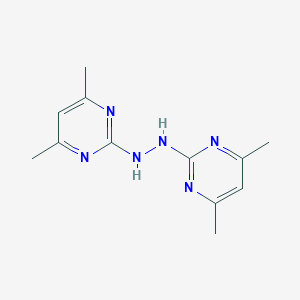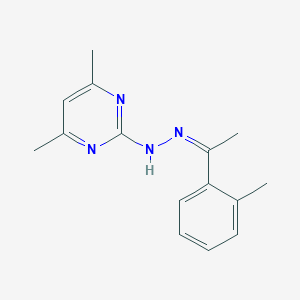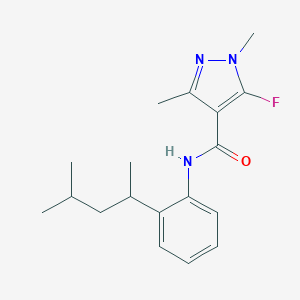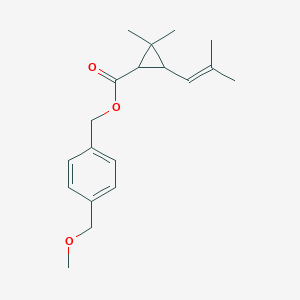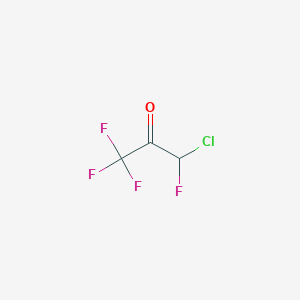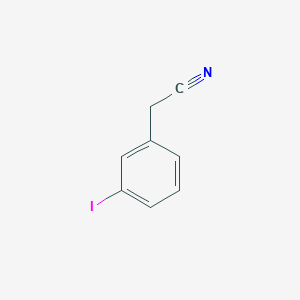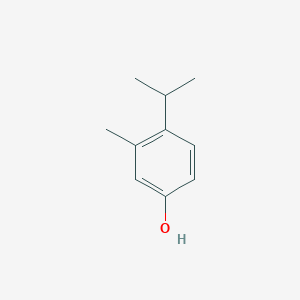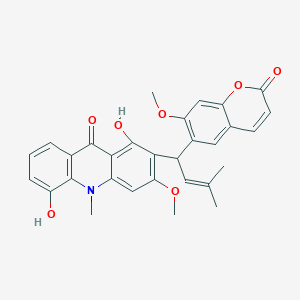
Acrimarine H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrimarine H is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine and biotechnology. This compound is a member of the acridine family of compounds, which are known for their diverse biological activities. This compound is of particular interest due to its unique chemical structure and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Modulation of P-glycoprotein Activity
Acrimarine H, along with other compounds like clausarin and 2-methoxycitpressine I, has been found to inhibit P-glycoprotein-mediated drug efflux in human leukemic cells. This suggests a potential role in modulating drug resistance in cancer treatment (Bayet et al., 2007).
Structural Elucidation and Synthesis
Spectrometric studies have been conducted to elucidate the structures of acrimarine compounds, including this compound. Such research is crucial for understanding the chemical nature and potential applications of these compounds in various fields, including pharmaceuticals (Furukawa et al., 1990).
Novel Constituents from Citrus Plants
Research has isolated new constituents from Citrus plants, including this compound. Understanding the composition of these plants can lead to discoveries of new beneficial compounds for various applications (Ito et al., 1990).
Propiedades
Número CAS |
132185-44-5 |
|---|---|
Fórmula molecular |
C30H27NO7 |
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
1,5-dihydroxy-3-methoxy-2-[1-(7-methoxy-2-oxochromen-6-yl)-3-methylbut-2-enyl]-10-methylacridin-9-one |
InChI |
InChI=1S/C30H27NO7/c1-15(2)11-19(18-12-16-9-10-25(33)38-22(16)14-23(18)36-4)26-24(37-5)13-20-27(30(26)35)29(34)17-7-6-8-21(32)28(17)31(20)3/h6-14,19,32,35H,1-5H3 |
Clave InChI |
LUTVFOXEXBZKQE-UHFFFAOYSA-N |
SMILES |
CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |
SMILES canónico |
CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



